molecular formula C16H10BrN3O3 B13374781 5-(4-bromobenzylidene)-2-{3-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one

5-(4-bromobenzylidene)-2-{3-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B13374781
M. Wt: 372.17 g/mol
InChI Key: UFWJVKSVNYZLKE-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-bromobenzylidene)-2-{3-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a bromobenzylidene group and a nitrophenyl group attached to an imidazol-4-one core, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromobenzylidene)-2-{3-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 3-nitrobenzylamine under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst, such as acetic acid, to yield the final imidazol-4-one product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromobenzylidene)-2-{3-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-bromobenzylidene)-2-{3-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-bromobenzylidene)-2-{3-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit specific kinases involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a bromobenzylidene group and a nitrophenyl group attached to an imidazol-4-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H10BrN3O3

Molecular Weight

372.17 g/mol

IUPAC Name

(4E)-4-[(4-bromophenyl)methylidene]-2-(3-nitrophenyl)-1H-imidazol-5-one

InChI

InChI=1S/C16H10BrN3O3/c17-12-6-4-10(5-7-12)8-14-16(21)19-15(18-14)11-2-1-3-13(9-11)20(22)23/h1-9H,(H,18,19,21)/b14-8+

InChI Key

UFWJVKSVNYZLKE-RIYZIHGNSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=N/C(=C/C3=CC=C(C=C3)Br)/C(=O)N2

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CC3=CC=C(C=C3)Br)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.